molecular formula C24H18N2O3S B2683793 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol CAS No. 442571-99-5

2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol

Cat. No.: B2683793
CAS No.: 442571-99-5
M. Wt: 414.48
InChI Key: PYDUUBMJRQJMDE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol features a benzisothiazole-1,1-dioxide core substituted with a 1-naphthyl group and a phenolic methyl group. Its molecular formula is C26H20N2O3S, with a molecular weight of 440.51 g/mol . The 1-naphthyl substituent introduces significant steric bulk and lipophilicity compared to simpler aryl groups, which may influence solubility and biological interactions.

The compound is likely used as a pharmaceutical intermediate or research chemical, given its structural complexity and the commercial availability of analogs .

Properties

IUPAC Name

2-[[(1,1-dioxo-1,2-benzothiazol-3-yl)-naphthalen-1-ylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-22-14-5-2-9-18(22)16-26(21-13-7-10-17-8-1-3-11-19(17)21)24-20-12-4-6-15-23(20)30(28,29)25-24/h1-15,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDUUBMJRQJMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=CC=C3O)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the benzisothiazole ring, which is then functionalized to introduce the naphthyl and phenol groups. The key steps include:

    Formation of Benzisothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the benzisothiazole intermediate.

    Attachment of Phenol Group: The final step involves the coupling of the phenol group to the benzisothiazole-naphthyl intermediate, often using a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzisothiazole exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzisothiazole derivatives that demonstrated potent antibacterial activity against different strains of bacteria. Specifically, compounds similar to 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol have been evaluated for their efficacy against resistant bacterial strains .

Anti-inflammatory Properties

Benzisothiazole derivatives have been explored for their anti-inflammatory effects. In vitro studies have shown that certain compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic use in treating inflammatory diseases . The compound may offer similar benefits due to its structural characteristics.

Cancer Research

The compound's potential as an anticancer agent has also been investigated. Studies have reported that benzisothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . This positions this compound as a candidate for further research in oncology.

UV Absorption and Stabilization

Compounds containing the benzisothiazole structure are utilized as UV absorbers in polymers and coatings. Their ability to absorb ultraviolet light helps prevent degradation of materials exposed to sunlight . The incorporation of this compound into polymer matrices could enhance the longevity and stability of these materials.

Antioxidant Properties

Research has demonstrated that benzisothiazole derivatives possess antioxidant properties, which can be beneficial in various applications including food preservation and cosmetics. The antioxidant capacity helps mitigate oxidative stress in formulations . The application of this compound could be explored in developing new antioxidant agents.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated several benzisothiazole derivativesIdentified significant antibacterial activity against resistant strains
Investigation into Anti-inflammatory EffectsAssessed the impact on cytokine productionDemonstrated inhibition of pro-inflammatory markers
Cancer Cell Apoptosis StudyAnalyzed the effects on cancer cell linesInduced apoptosis via specific pathways
Material Stability ResearchExamined UV absorption capabilitiesConfirmed effectiveness as a UV stabilizer

Mechanism of Action

The mechanism of action of 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthyl and phenol groups can enhance binding affinity and specificity, leading to more effective inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional properties of the target compound with its analogues:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target : 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol 1-Naphthyl C26H20N2O3S 440.51 High lipophilicity; potential antimicrobial
Analog 1 : 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}phenol 4-Chlorophenyl C21H16ClN2O3S 420.89 Enhanced electron-withdrawing effects; antimicrobial
Analog 2 : 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol 4-Methoxybenzyl C21H18N2O4S 394.44 Improved solubility (methoxy group); antifungal
Analog 3 : 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol 2-Methylpropanol C11H14N2O3S 254.31 Reduced steric bulk; irritant (hazard class)

Key Comparative Insights

Analog 2’s 4-methoxybenzyl group balances lipophilicity with polarity, improving solubility .

Biological Activity :

  • Antimicrobial Activity : Benzisothiazolones with electron-withdrawing groups (e.g., 4-chlorophenyl in Analog 1) exhibit stronger antibacterial effects due to enhanced electrophilicity . The target compound’s naphthyl group may improve binding to hydrophobic pockets in microbial enzymes.
  • Antifungal Activity : Analog 2’s methoxy group enhances interactions with fungal cytochrome P450 enzymes, a trait the target compound may lack due to its bulkier substituent .

Synthetic Considerations :

  • The target compound’s synthesis likely involves coupling 1-naphthylamine with a benzisothiazol-3-yl precursor, similar to routes used for Analog 1 and 2 . Impurities such as ester derivatives (e.g., ethyl or methyl esters) are common in related syntheses .

Physicochemical Properties :

  • Density and Stability : Analog 2 has a predicted density of 1.33 g/cm³ , while the target compound’s density is likely higher due to the naphthyl group .
  • Thermal Stability : The boiling point of Analog 2 is estimated at 640.7°C , suggesting high thermal stability, a trait shared by the target compound .

Biological Activity

The compound 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol , also known by its CAS number 442571-99-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.

  • Molecular Formula : C₂₄H₁₈N₂O₃S
  • Molecular Weight : 430.56 g/mol
  • Structural Characteristics : The compound features a benzisothiazole moiety linked to a naphthyl group through an amino function, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain compounds showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the dioxido group enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Bacterial Strain Activity Reference
Staphylococcus aureusInhibition observed
Bacillus subtilisInhibition observed

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. It may inhibit the activation of NF-kappa-B, a key transcription factor involved in inflammatory responses. By suppressing this pathway, the compound could reduce the expression of pro-inflammatory cytokines . This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies have pointed towards the cytotoxic effects of benzisothiazole derivatives on cancer cell lines. The compound has been shown to induce apoptosis in various cancer cell types by activating caspase pathways . Specifically, it targets transcription factors involved in cell cycle regulation and apoptosis, indicating its potential as an anticancer agent.

Cell Line Cytotoxic Effect Reference
HeLa (cervical cancer)Significant apoptosis induction
A549 (lung cancer)Significant apoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study conducted on several benzisothiazole derivatives highlighted their selective antibacterial activity. The study concluded that modifications to the side chains significantly affected the antimicrobial efficacy .
  • Anti-inflammatory Mechanism Investigation : A research project focused on the anti-inflammatory properties of similar compounds demonstrated their ability to inhibit TNF-alpha production in macrophages, suggesting a promising therapeutic avenue for inflammatory diseases .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol, and what key intermediates are involved? A: The synthesis typically involves coupling reactions between 1,2-benzisothiazol-3-amine derivatives and naphthyl-substituted phenolic precursors. Key intermediates include diazonium salts (for azo coupling) and triazine derivatives, which facilitate nucleophilic substitution or condensation reactions. For example, stepwise protocols using trichlorotriazine intermediates and DIPEA as a base under controlled temperatures (-35°C) have been employed to optimize yields . Diazonium salt coupling with reactive phenolic groups is also critical, as described in studies on analogous benzothiazole systems .

Basic Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Essential techniques include:

  • IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3533 cm⁻¹ and C=N vibrations at ~1611 cm⁻¹) .
  • NMR (¹H and ¹³C) to resolve aromatic proton environments (e.g., signals at δ 6.4–8.33 ppm for benzothiazole and naphthyl moieties) .
  • Mass spectrometry (FABMS) to confirm molecular weight (e.g., m/z 482.90 for a related benzothiazole derivative) .
  • X-ray crystallography for definitive structural elucidation, as demonstrated in studies of similar 1,2-benzisothiazol-3(2H)-ones .

Advanced Synthesis

Q: How can reaction kinetics be optimized in the synthesis of this compound to improve yield and purity? A: Kinetic optimization involves:

  • Temperature control : Low-temperature reactions (-35°C) minimize side reactions during triazine coupling .
  • Base selection : Use of DIPEA (N,N-diisopropylethylamine) enhances nucleophilicity in stepwise syntheses .
  • Real-time monitoring : Employing HPLC or inline spectroscopy to track intermediates and adjust reaction conditions dynamically .
  • Computational modeling : Predicting transition states and energy barriers for key steps using DFT calculations .

Advanced Environmental Impact

Q: What methodologies assess the environmental fate and degradation products of this compound? A: Long-term environmental studies should include:

  • Laboratory assays : Measuring hydrolysis rates, photodegradation, and sorption coefficients (e.g., log Kow) under controlled conditions .
  • Biotic transformations : Microbial degradation studies using soil or aquatic microcosms to identify metabolites .
  • High-resolution mass spectrometry (HRMS) : Detecting trace degradation products in environmental matrices .
  • Ecotoxicology : Evaluating impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Advanced Biological Activity

Q: What in vitro assays are used to evaluate the biological activity, and how are structure-activity relationships (SARs) determined? A:

  • High-throughput screening (HTS) : Cell-based assays (e.g., ARE-luciferase reporters) to identify Nrf2 pathway activators, as validated in studies on related benzothiazoles .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • SAR analysis : Systematic modification of substituents (e.g., naphthyl vs. phenyl groups) and computational docking to map interactions with target proteins (e.g., Keap1) .

Data Contradictions

Q: How should researchers resolve discrepancies in spectroscopic data or unexpected reaction outcomes? A:

  • Cross-validation : Repeating experiments under standardized conditions and comparing results with independent techniques (e.g., X-ray vs. NMR for structural confirmation) .
  • Statistical analysis : Applying multivariate methods (e.g., PCA) to identify outliers in spectral datasets .
  • Mechanistic studies : Using isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to probe reaction pathways .
  • Peer consultation : Collaborating with crystallography or spectroscopy experts to interpret ambiguous data .

Advanced Computational Modeling

Q: How can molecular modeling predict the reactivity or stability of this compound in synthetic or biological contexts? A:

  • DFT calculations : Simulating reaction pathways (e.g., transition states for benzisothiazole ring formation) to identify energetically favorable routes .
  • Molecular dynamics (MD) : Modeling interactions with biological targets (e.g., protein-ligand binding free energies) to guide SAR optimization .
  • QSAR models : Corating electronic parameters (e.g., HOMO/LUMO energies) with experimental bioactivity data .

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